molecular formula C27H32ClN3O3 B13417551 1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride

1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride

Cat. No.: B13417551
M. Wt: 482.0 g/mol
InChI Key: OCKKRRSAYBXAAZ-UHFFFAOYSA-N
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Description

1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a benzyloxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl(tert-butyl)amine, followed by its reaction with acetyl chloride to form the acetylated intermediate. This intermediate is then reacted with benzyloxyphenyl isocyanate to form the final urea derivative. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or benzyloxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-2H-pyrazole-3-carboxylic acid benzylidene-hydrazide
  • 5-tert-butyl-2-phenyl-2H-pyrazole-3-carboxylic acid benzylidene-hydrazide
  • 5-tert-butyl-2H-pyrazole-3-carboxylic acid (2,3-dichloro-benzylidene)-hydrazide

Uniqueness

1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.

Properties

Molecular Formula

C27H32ClN3O3

Molecular Weight

482.0 g/mol

IUPAC Name

[5-[2-[benzyl(tert-butyl)amino]acetyl]-2-phenylmethoxyphenyl]urea;hydrochloride

InChI

InChI=1S/C27H31N3O3.ClH/c1-27(2,3)30(17-20-10-6-4-7-11-20)18-24(31)22-14-15-25(23(16-22)29-26(28)32)33-19-21-12-8-5-9-13-21;/h4-16H,17-19H2,1-3H3,(H3,28,29,32);1H

InChI Key

OCKKRRSAYBXAAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC(=O)N.Cl

Origin of Product

United States

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